molecular formula C13H11ClN2O4S B2594036 N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide CAS No. 424816-66-0

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B2594036
CAS No.: 424816-66-0
M. Wt: 326.75
InChI Key: DBSVAKVPSHETTA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound that features a benzene ring substituted with a chlorobenzyl group and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of N-(2-chlorobenzyl)-2-aminobenzenesulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.

    2-chlorobenzylamine: Lacks the nitrobenzenesulfonamide group.

    2-nitrobenzenesulfonamide: Lacks the chlorobenzyl group.

Uniqueness

N-(2-chlorobenzyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the chlorobenzyl and nitrobenzenesulfonamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c14-11-6-2-1-5-10(11)9-15-21(19,20)13-8-4-3-7-12(13)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSVAKVPSHETTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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